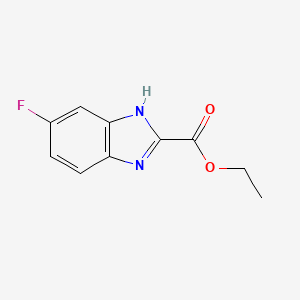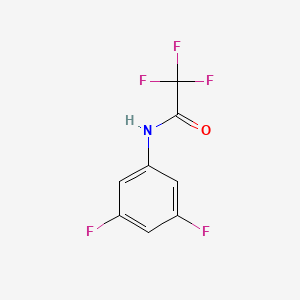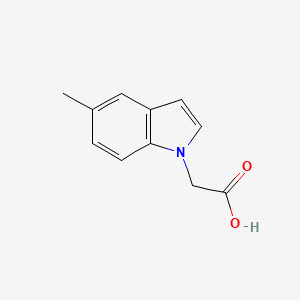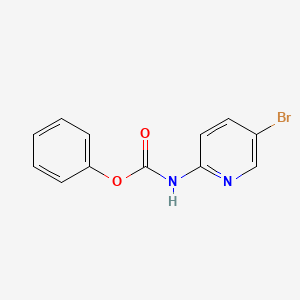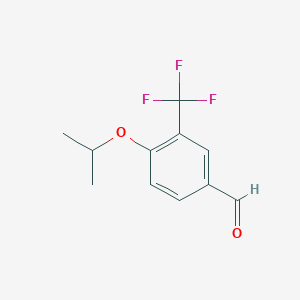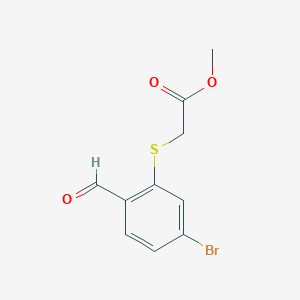
Methyl 2-((5-bromo-2-formylphenyl)thio)acetate
Overview
Description
Methyl 2-((5-bromo-2-formylphenyl)thio)acetate is an organic compound with the molecular formula C10H9BrO3S. It is a versatile small molecule scaffold used in various chemical reactions and research applications. The compound is characterized by the presence of a bromine atom, a formyl group, and a thioester linkage, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-((5-bromo-2-formylphenyl)thio)acetate can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 2-formylphenylthiol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the aromatic ring.
Esterification: The brominated intermediate is then subjected to esterification with methyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate. This step forms the thioester linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-bromo-2-formylphenyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-((5-bromo-2-carboxyphenyl)thio)acetic acid.
Reduction: 2-((5-bromo-2-hydroxyphenyl)thio)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((5-bromo-2-formylphenyl)thio)acetate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Biological Studies: It is employed in studies involving enzyme inhibition and protein-ligand interactions.
Material Science: The compound is used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of methyl 2-((5-bromo-2-formylphenyl)thio)acetate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The formyl group and thioester linkage play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((5-chloro-2-formylphenyl)thio)acetate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-((5-methyl-2-formylphenyl)thio)acetate: Similar structure but with a methyl group instead of bromine.
Methyl 2-((5-nitro-2-formylphenyl)thio)acetate: Similar structure but with a nitro group instead of bromine.
Uniqueness
Methyl 2-((5-bromo-2-formylphenyl)thio)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions, making it a valuable intermediate in the synthesis of brominated compounds.
Properties
IUPAC Name |
methyl 2-(5-bromo-2-formylphenyl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3S/c1-14-10(13)6-15-9-4-8(11)3-2-7(9)5-12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVSTFAUSXIUNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=CC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1401099.png)
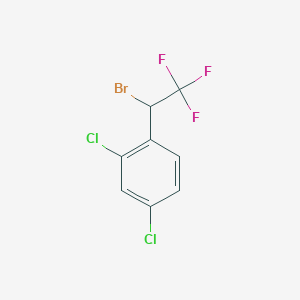
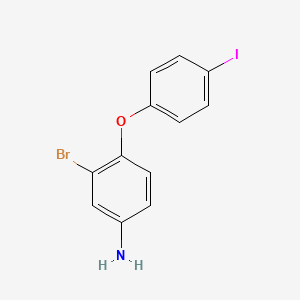
![[3-Bromo-4-(hexyloxy)phenyl]methanamine](/img/structure/B1401104.png)
![{[3-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1401105.png)
![3-[4-Nitro-2-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1401106.png)
![3-[(2,5-Difluorophenyl)methoxy]azetidine](/img/structure/B1401108.png)
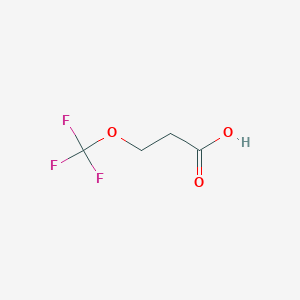
![4-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-phenylamine](/img/structure/B1401110.png)
